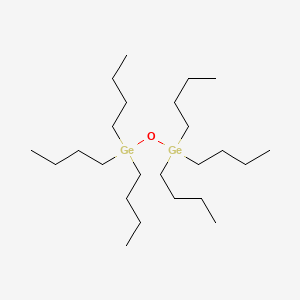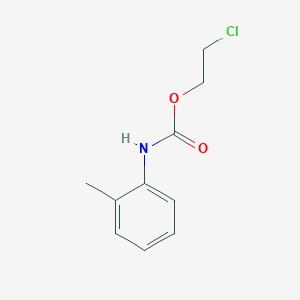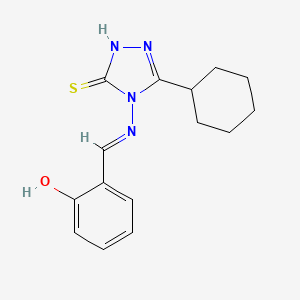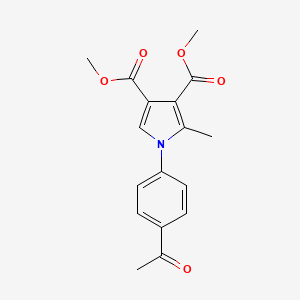
Digermoxane, hexabutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digermoxane, hexabutyl- is a chemical compound with the molecular formula C24H54Ge2O It is a type of organogermanium compound, which means it contains germanium atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Digermoxane, hexabutyl- typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of Digermoxane, hexabutyl- may involve more efficient and cost-effective methods. These methods could include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Digermoxane, hexabutyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Digermoxane, hexabutyl- has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is being conducted on its potential biological activities and therapeutic applications.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which Digermoxane, hexabutyl- exerts its effects involves its interaction with various molecular targets and pathways. The germanium atoms in the compound can form bonds with other elements, leading to changes in the electronic and structural properties of the molecules they interact with. This can result in various biological and chemical effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digermoxane, hexamethyl-: Similar in structure but with methyl groups instead of butyl groups.
Digermoxane, hexaethyl-: Contains ethyl groups instead of butyl groups.
Digermoxane, hexapropyl-: Contains propyl groups instead of butyl groups.
Uniqueness
Digermoxane, hexabutyl- is unique due to the presence of butyl groups, which can influence its reactivity and properties. The length and branching of the butyl groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts.
Eigenschaften
CAS-Nummer |
2587-86-2 |
|---|---|
Molekularformel |
C24H54Ge2O |
Molekulargewicht |
503.9 g/mol |
IUPAC-Name |
tributyl(tributylgermyloxy)germane |
InChI |
InChI=1S/C24H54Ge2O/c1-7-13-19-25(20-14-8-2,21-15-9-3)27-26(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
InChI-Schlüssel |
WHEJAXNTNVNNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](CCCC)(CCCC)O[Ge](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
